(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral amide compound characterized by a stereogenic center at the α-carbon of the butyramide backbone. Its structure includes a cyclopropyl group and a 2-iodo-benzyl moiety as N-substituents, along with a branched 3-methylbutyramide chain. The compound (Ref: 10-F086345) has been discontinued commercially, as noted by CymitQuimica .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBJDNGVICIBKR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1I)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1I)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNI O
- Molecular Weight : 318.16 g/mol
The structural complexity of this compound, featuring a cyclopropyl group and an iodo-substituted benzyl moiety, suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with cyclopropylamine and 2-iodobenzaldehyde.
- Reductive Amination : The aldehyde is reacted with cyclopropylamine in the presence of a reducing agent to form the corresponding amine.
- Amidation : The amine is then coupled with 3-methyl-butanoic acid to form the final amide product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, potentially modulating pathways involved in inflammation and cancer.
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
Case Studies and Research Findings
-
Antitumor Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- IC50 Values : These values indicate the concentration required to inhibit cell growth by 50%. For example, a related compound showed IC50 values of approximately 5 µM against A549 cells.
Compound Cell Line IC50 (µM) Compound A A549 5 Compound B HCC827 7 Compound C NCI-H358 4 - Neuroprotective Effects : Other studies indicate potential neuroprotective properties, suggesting that the compound may protect neurons from oxidative stress-induced damage.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broader therapeutic potential.
Comparison with Similar Compounds
Halogenated Benzyl Substituents
Compounds with halogenated benzyl groups exhibit variations in electronic and steric properties depending on the halogen type and position:
Key Observations :
- Iodine, while less electronegative, contributes to stronger van der Waals interactions and halogen bonding .
- Steric Impact : The 2-iodo substitution creates steric hindrance near the benzyl ring, possibly affecting binding to biological targets compared to smaller halogens like fluorine.
N-Substituent Variations
The cyclopropyl group in the target compound contrasts with bulkier or flexible N-substituents in analogs:
Key Observations :
- Cyclopropyl vs. Isopropyl/Alkyl Chains : The cyclopropyl group’s rigid, planar structure may improve metabolic stability compared to flexible alkyl chains (e.g., isopropyl in ) .
- Benzyl vs. Heteroaromatic Groups : The target’s benzyl group lacks the indole moiety seen in , which could reduce π-π stacking interactions but simplify synthesis.
Sulfur-Containing Analogs
The 4-methylsulfanyl-benzyl analog (CAS 72004-10-5, C₁₆H₂₄N₂OS) highlights the impact of sulfur substitution :
- Molecular Weight : 300.44 g/mol (vs. 388.27 g/mol for the target).
- Reactivity : Sulfur’s nucleophilicity may facilitate metal-catalyzed reactions, akin to the N,O-bidentate directing group in .
Research Implications and Discontinuation Factors
The discontinuation of the target compound may relate to:
Synthetic Complexity : Iodination steps often require hazardous reagents (e.g., I₂ or HI), increasing production costs .
Stability Issues : Iodine’s susceptibility to light-induced degradation could limit shelf-life.
Biological Performance : Compared to fluorine or sulfur analogs, the iodine-substituted compound might exhibit inferior pharmacokinetics (e.g., membrane permeability) .
Preparation Methods
Synthesis of (S)-2-Amino-3-methyl-butyric Acid Activated Esters
The L-valine derivative is protected at the amino group using a tert-butoxycarbonyl (Boc) group. Activation of the carboxylic acid as a pentafluorophenyl (PFP) ester enhances reactivity toward secondary amines.
Procedure :
N-Alkylation with Cyclopropylamine and 2-Iodo-benzyl Bromide
A one-pot sequential alkylation strategy ensures selective functionalization:
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First alkylation : Boc-protected valine PFP ester (1.0 equiv) reacts with cyclopropylamine (1.5 equiv) in tetrahydrofuran (THF) at −20°C for 4 h.
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Second alkylation : The intermediate amide is treated with 2-iodo-benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 h.
Key Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 78 | 95 |
| 2 | 65 | 90 |
Mechanistic Note : The use of acetonitrile suppresses nucleophilic substitution at the iodine center, while K₂CO₃ facilitates deprotonation of the secondary amine.
Route 2: Hypervalent Iodine-Mediated Benzyl Iodination
Late-Stage Iodination Using (Difluoroiodo)benzene
To avoid handling pre-iodinated benzyl halides, a hypervalent iodine(III) reagent introduces the iodine atom post-alkylation.
Procedure :
-
Substrate preparation : N-Cyclopropyl-N-benzyl-3-methyl-butyramide (1.0 equiv) is dissolved in dichloroethane.
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Iodination : (Difluoroiodo)benzene (1.5 equiv) and pyridine (2.0 equiv) are added at 0°C. The mixture is stirred for 6 h at 25°C.
Outcome :
-
Regioselective iodination occurs at the ortho position due to directing effects of the benzyl ether.
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Yield: 72% after column chromatography (hexane:ethyl acetate, 4:1).
Route 3: SN2-Based Amide Coupling with Isocyanides
Microwave-Assisted Three-Component Reaction
A novel SN2 approach utilizes isocyanides and alkyl halides to construct the amide bond.
Optimized Conditions :
-
Reactants : tert-Butyl isocyanide (1.0 equiv), 2-iodo-benzyl bromide (1.0 equiv), Boc-L-valine (1.0 equiv).
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Additives : KI (20 mol%), K₂CO₃ (2.0 equiv), H₂O (1.0 equiv).
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Conditions : Microwave irradiation at 105°C for 3 h in acetonitrile.
Mechanism :
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Isocyanide attacks the alkyl halide via an SN2 pathway, forming a nitrilium intermediate.
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Hydrolysis yields the amide with retention of configuration at the chiral center.
Performance :
-
Yield: 85% (crude), 78% after purification.
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Stereochemical integrity: >99% ee (confirmed by chiral HPLC).
Critical Analysis of Methodologies
Comparison of Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 51 | 52 | 78 |
| Stereoselectivity | 98% ee | 95% ee | >99% ee |
| Scalability | Moderate | Low | High |
| Purification Ease | Challenging | Moderate | Straightforward |
Key Findings :
-
Route 3 offers superior efficiency and stereocontrol due to the SN2 mechanism.
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Hypervalent iodine reagents (Route 2) enable late-stage functionalization but require stringent anhydrous conditions.
Industrial-Scale Considerations
Cost-Effectiveness of Reagents
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Route 1 : PFP esters are expensive ($120/g), limiting large-scale applications.
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Route 3 : Isocyanides ($45/g) and microwave equipment add overhead but reduce reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
